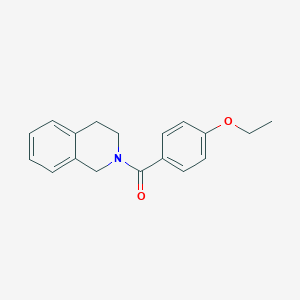

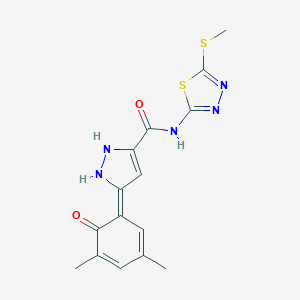

![molecular formula C30H18Br2N2O B249886 6,6'-Dibromo-4,4'-diphenyl-1'H-[2,3']biquinolinyl-2'-one](/img/structure/B249886.png)

6,6'-Dibromo-4,4'-diphenyl-1'H-[2,3']biquinolinyl-2'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

'6,6'-Dibromo-4,4'-diphenyl-1'H-[2,3']biquinolinyl-2'-one', commonly known as DBQ, is a synthetic compound that belongs to the class of bisquinolines. It was first synthesized by researchers at the University of California, San Diego, in 2003. DBQ has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mecanismo De Acción

DBQ is a fluorescent molecule that undergoes a change in its fluorescence properties upon binding to a protein or DNA. The mechanism of action of DBQ involves the formation of a non-covalent complex between the molecule and the target biomolecule. The binding of DBQ to a protein or DNA results in a change in the local environment around the molecule, leading to a change in its fluorescence properties. The extent of the change in fluorescence is proportional to the amount of DBQ bound to the target biomolecule.

Biochemical and Physiological Effects:

DBQ has been found to have minimal toxicity and is not known to have any significant physiological effects. However, its binding to proteins and DNA can affect their function, leading to changes in biochemical pathways. For example, DBQ has been shown to inhibit the activity of certain enzymes by binding to their active sites. It has also been used to study the conformational changes in proteins upon ligand binding.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DBQ has several advantages as a fluorescent probe for scientific research. It has a high binding affinity for a variety of biomolecules, making it a versatile tool for studying protein-ligand interactions and DNA-binding. It is also highly selective, allowing for the specific detection of target biomolecules in complex biological samples. However, DBQ has some limitations as well. Its fluorescence properties can be affected by factors such as pH and temperature, which can complicate data interpretation. Additionally, the synthesis of DBQ can be challenging, and its purity and yield can be affected by various factors.

Direcciones Futuras

DBQ has already found a wide range of applications in scientific research, and there are several potential future directions for its use. One area of interest is the development of new fluorescent probes based on the structure of DBQ, with improved properties such as increased binding affinity or enhanced selectivity. Another potential direction is the use of DBQ in drug discovery, where it could be used to screen for compounds that modulate the activity of specific proteins or enzymes. Additionally, DBQ could be used in the development of biosensors for the detection of specific biomolecules in clinical samples. Overall, DBQ is a promising tool for scientific research, with many potential applications in the future.

Métodos De Síntesis

DBQ can be synthesized using a multi-step synthetic route involving the reaction of 2-chloro-6,7-dibromo-3-hydroxyquinoline with 4-bromobenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield DBQ. The purity and yield of DBQ can be improved by recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

DBQ has been extensively used in scientific research as a fluorescent probe for studying protein-ligand interactions, DNA-binding, and enzyme activity. It has been found to selectively bind to a variety of proteins, including human serum albumin, bovine serum albumin, and lysozyme. DBQ has also been used to study the DNA-binding properties of transcription factors and to monitor the activity of enzymes such as phosphatases and kinases.

Propiedades

Fórmula molecular |

C30H18Br2N2O |

|---|---|

Peso molecular |

582.3 g/mol |

Nombre IUPAC |

6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C30H18Br2N2O/c31-20-11-13-25-23(15-20)22(18-7-3-1-4-8-18)17-27(33-25)29-28(19-9-5-2-6-10-19)24-16-21(32)12-14-26(24)34-30(29)35/h1-17H,(H,34,35) |

Clave InChI |

ZTCRAOXLWWDDKO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

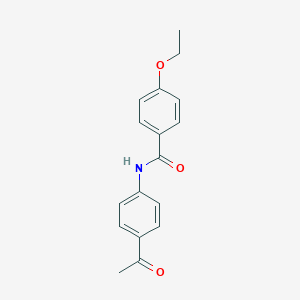

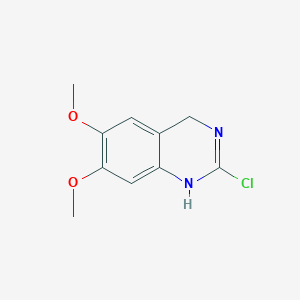

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)

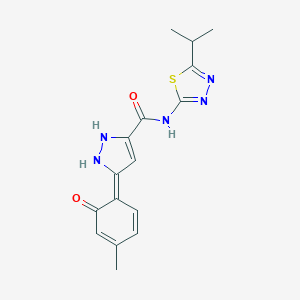

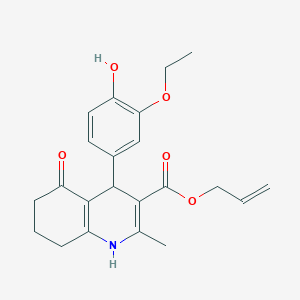

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)

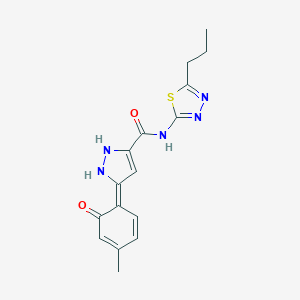

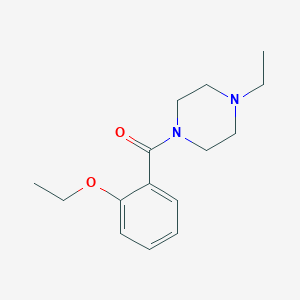

![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)